
N-(4-甲氧基-3,5-二甲基-2-吡啶基)甲基奥美拉唑砜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone is a derivative of Omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by its sulfone group, which distinguishes it from its parent compound, Omeprazole .
科学研究应用
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone has several applications in scientific research:
Biology: Studied for its effects on cellular processes and enzyme inhibition.
作用机制
Target of Action
The primary target of this compound is the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase), also known as the proton pump of the gastric parietal cell .
Mode of Action
This compound inhibits the secretion of gastric acid by irreversibly blocking the enzyme system of H+/K+ ATPase . This effect is dose-related and leads to inhibition of both basal and stimulated acid secretion irrespective of the stimulus .
Biochemical Pathways
The compound acts on the biochemical pathway involving the proton pump of the gastric parietal cell. By inhibiting the H+/K+ ATPase, it blocks the final step in acid production, thus reducing gastric acidity .
Pharmacokinetics
Following absorption, the compound is almost completely metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C19 to form hydroxy-omeprazole and to a small extent by CYP3A to form omeprazole sulfone . These metabolites are inactive and excreted mostly in the urine and to a lesser extent in the bile .
Result of Action
The molecular and cellular effects of the compound’s action result in a significant reduction in gastric acid secretion. This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Action Environment
Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, when stored at accelerated conditions (37° C and at a relative humidity of 80% for a period of 6 months), about 6% of the substance is converted to degradation products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone typically involves the oxidation of Omeprazole. One common method includes the use of m-chloroperoxybenzoic acid in a methylene chloride solution, maintaining a constant pH between 8.0 and 8.6 . Another method involves the use of hydrogen peroxide in the presence of ammonium molybdate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone undergoes several types of chemical reactions, including:
Oxidation: Conversion of Omeprazole to its sulfone derivative.
Reduction: Potential reduction back to Omeprazole or other intermediates.
Substitution: Possible substitution reactions at the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major product of these reactions is the sulfone derivative itself, with potential side products including sulfoxides and other oxidized forms .
相似化合物的比较
Similar Compounds
Omeprazole: The parent compound, a proton pump inhibitor.
Esomeprazole: The S-enantiomer of Omeprazole, with similar acid-suppressing effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a slightly different chemical structure but similar therapeutic effects.
Uniqueness
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole Sulfone is unique due to its sulfone group, which may confer different pharmacokinetic properties and potentially different therapeutic effects compared to its parent compound and other similar proton pump inhibitors .
属性
IUPAC Name |
5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S/c1-15-11-27-21(17(3)24(15)34-6)13-30-23-9-8-19(33-5)10-20(23)29-26(30)36(31,32)14-22-18(4)25(35-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIYXRXEEIZGOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)(=O)CC4=NC=C(C(=C4C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)
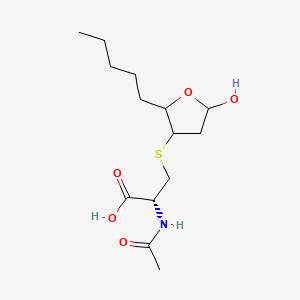
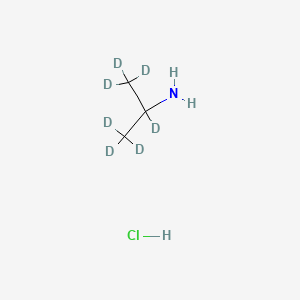
![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)
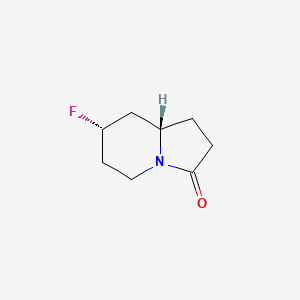
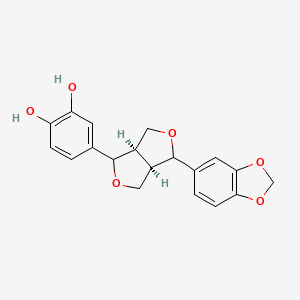
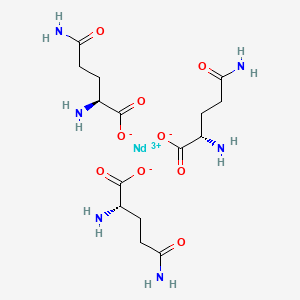
![8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride](/img/structure/B585988.png)
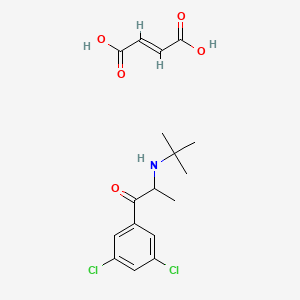
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)
